molecular formula C8H6BrNO B12070339 5-Bromo-3-ethynyl-2-methoxypyridine

5-Bromo-3-ethynyl-2-methoxypyridine

Cat. No.: B12070339
M. Wt: 212.04 g/mol
InChI Key: LPDLBCYTAVWTDT-UHFFFAOYSA-N
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Description

5-Bromo-3-ethynyl-2-methoxypyridine is an organic compound with the molecular formula C8H6BrNO and a molecular weight of 212.04 g/mol It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, an ethynyl group at the 3-position, and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-ethynyl-2-methoxypyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with a brominating agent to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethynyl-2-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Copper Co-catalysts: Often used in conjunction with palladium catalysts in Sonogashira coupling reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyridines .

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethynyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the bromine and methoxy groups can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-ethynyl-2-methoxypyridine is unique due to the presence of both the bromine and ethynyl groups, which provide distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research .

Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

5-bromo-3-ethynyl-2-methoxypyridine

InChI

InChI=1S/C8H6BrNO/c1-3-6-4-7(9)5-10-8(6)11-2/h1,4-5H,2H3

InChI Key

LPDLBCYTAVWTDT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)C#C

Origin of Product

United States

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